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Abstract

SK-575 is a potent and selective, orally bioavailable, irreversible inhibitor of Bruton's tyrosine
kinase (BTK). This document details the discovery, in vitro and in vivo characterization, and
preclinical development of SK-575. By forming a specific covalent bond with the Cysteine 481
residue in the BTK active site, SK-575 achieves sustained target inhibition. Data presented
herein demonstrate its high potency in enzymatic and cell-based assays, its selectivity against
a panel of homologous kinases, and its efficacy in a preclinical xenograft model of B-cell
lymphoma. The favorable pharmacokinetic and safety profile of SK-575 supports its ongoing
development as a potential therapeutic agent for B-cell malignancies.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a critical signaling
component of the B-cell receptor (BCR) pathway. Its role in the proliferation and survival of both
normal and malignant B-cells has made it a validated therapeutic target for various B-cell
cancers, including chronic lymphocytic leukemia (CLL) and mantle cell ymphoma (MCL).

SK-575 was identified through a rational drug design and screening program aimed at
discovering next-generation covalent BTK inhibitors with improved potency, selectivity, and a
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favorable safety profile. This whitepaper provides a comprehensive overview of the preclinical
data package for SK-575.

Discovery and Optimization

The discovery of SK-575 began with a high-throughput screen of an in-house library of
compounds designed to react with cysteine residues. The initial hit compound, SK-101,
demonstrated moderate potency but lacked ideal drug-like properties. A subsequent structure-
activity relationship (SAR) campaign focused on optimizing the warhead chemistry and the
scaffold to enhance target affinity and selectivity, leading to the identification of SK-575.

Mechanism of Action

SK-575 is an irreversible inhibitor that functions by forming a covalent bond with the thiol group
of the Cysteine 481 (Cys481) residue located within the ATP-binding pocket of BTK. This
targeted covalent inhibition leads to the sustained inactivation of the kinase, effectively blocking
downstream signaling pathways essential for B-cell survival and proliferation.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b10823942?utm_src=pdf-body
https://www.benchchem.com/product/b10823942?utm_src=pdf-body
https://www.benchchem.com/product/b10823942?utm_src=pdf-body
https://www.benchchem.com/product/b10823942?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

B-Cell Receptor (BCR) Complex

BCR

Antigen
Binding

A 4

LYN/SRC Family
Kinases

phosphorylates

>

Covalent
Inhibition
(Cys481)

Cytoplasmic Si%;laling Cascade

BTK

phosphorylates

PLCy2

generates

DAG / IP3

activates

NF-kB

translocates
to nucleus

Nudleus
\ 4

Gene Expression
(Proliferation, Survival)

Click to download full resolution via product page

Caption: BTK Signaling Pathway and SK-575's Mechanism of Action.
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In Vitro Characterization
Enzymatic and Cellular Potency

SK-575 demonstrates potent inhibition of BTK enzymatic activity and downstream cellular

signaling.
Assay Type Metric Value
Recombinant Human BTK IC50 1.2nM
TMD8 Lymphoma Cell Line
IC50 5.8 nM
(PBTK Y223)
Ramos Lymphoma Cell Line
_ _ IC50 8.1 nM
(Anti-IgM induced Ca2+ flux)
TMD8 Lymphoma Cell Line
EC50 15.3 nM

(Viability)

Table 1: In Vitro Potency of SK-575.

Kinase Selectivity

To assess its specificity, SK-575 was profiled against a panel of 400 kinases. High selectivity

was observed for BTK over other kinases containing a homologous cysteine residue, such as

TEC, BMX, and EGFR.

Kinase IC50 (nM) Selectivity (Fold vs. BTK)
BTK 1.2 1

TEC 115 96

BMX 250 208

EGFR > 10,000 > 8,333

ITK > 5,000 > 4,167

Table 2: Kinase Selectivity Profile of SK-575.
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Pharmacokinetics

The pharmacokinetic profile of SK-575 was evaluated in mice and rats following a single oral
(PO) or intravenous (IV) dose. The compound exhibits good oral bioavailability and a moderate
half-life, supporting a once-daily dosing regimen.

i Dose Cmax AUC
Species Route T1/2 (h) F (%)
(ma/kg) (ng/mL) (ng-h/mL)
Mouse 2 v 1,250 2.1 1,850 -
Mouse 10 PO 890 25 4,100 44
Rat 1 v 980 3.0 1,620 -
Rat 5 PO 650 34 3,580 44

Table 3: Pharmacokinetic Parameters of SK-575.

In Vivo Efficacy

The anti-tumor activity of SK-575 was assessed in a TMD8 diffuse large B-cell ymphoma
(DLBCL) xenograft mouse model.
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Caption: Workflow for the In Vivo Xenograft Efficacy Study.
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Oral administration of SK-575 at 10 mg/kg once daily resulted in significant tumor growth
inhibition (TGI) compared to the vehicle control group.

Dose (mg/kg, PO, Mean Tumor Volume  Tumor Growth
Treatment Group o

QD) at Day 21 (mms3) Inhibition (%)
Vehicle - 1850 + 210
SK-575 10 320 + 95 83

Table 4: Efficacy of SK-575 in the TMD8 Xenograft Model.

Experimental Protocols
BTK Enzymatic Assay

Recombinant human BTK was incubated with SK-575 at various concentrations in a buffer
containing ATP and a substrate peptide. The reaction was allowed to proceed for 60 minutes at
room temperature. The amount of phosphorylated substrate was quantified using a
fluorescence-based assay. IC50 values were calculated using a four-parameter logistic fit.

Cellular pBTK Assay

TMD8 cells were treated with serially diluted SK-575 for 2 hours. Cells were then lysed, and the
phosphorylation of BTK at tyrosine 223 (pBTK Y223) was measured using an enzyme-linked
immunosorbent assay (ELISA).

Kinase Selectivity Profiling

The kinase selectivity of SK-575 was assessed using a commercial service (e.g., Eurofins
KinaseProfiler™). The compound was tested at a concentration of 1 uM against a panel of 400
kinases, and the percent inhibition was determined. For kinases showing >50% inhibition, IC50
values were subsequently determined.

Animal Xenograft Model

Female athymic nude mice were subcutaneously inoculated with 5 x 10”6 TMD8 cells. When
tumors reached an average volume of 150 mm?, mice were randomized into treatment groups.
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SK-575 was formulated in 0.5% methylcellulose and administered by oral gavage once daily
(QD) for 21 days. Tumor volumes were measured three times a week with calipers.

Conclusion

SK-575 is a potent, selective, and orally bioavailable covalent inhibitor of BTK. It demonstrates
robust anti-proliferative activity in B-cell lymphoma cell lines and significant anti-tumor efficacy
in a xenograft model. Its well-defined mechanism of action, favorable pharmacokinetic
properties, and strong preclinical data package establish SK-575 as a promising candidate for
clinical development in the treatment of B-cell malignancies.

 To cite this document: BenchChem. [SK-575: A Novel Covalent BTK Inhibitor for B-Cell
Malignancies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108239424#sk-575-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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